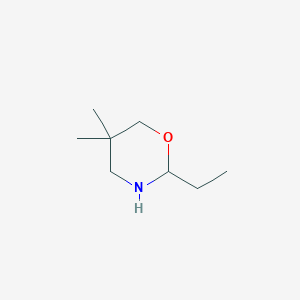![molecular formula C9H15NO3 B13283019 2-{[1-(Furan-2-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13283019.png)
2-{[1-(Furan-2-yl)ethyl]amino}propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(Furan-2-yl)ethyl]amino}propane-1,3-diol is an organic compound with the molecular formula C9H15NO3 It features a furan ring, an amino group, and a propane-1,3-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Furan-2-yl)ethyl]amino}propane-1,3-diol typically involves the reaction of furan derivatives with appropriate amines and diols. One common method involves the reaction of 2-acetylfuran with ethylamine, followed by reduction and subsequent reaction with propane-1,3-diol under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the reactions and improve yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Furan-2-yl)ethyl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Ethers and esters.
Scientific Research Applications
2-{[1-(Furan-2-yl)ethyl]amino}propane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-{[1-(Furan-2-yl)ethyl]amino}propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The furan ring and amino group can form hydrogen bonds and other interactions with active sites, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(Furan-2-yl)methyl]amino}ethanol
- 2-{[1-(Furan-2-yl)ethyl]amino}ethanol
- 2-{[1-(Furan-2-yl)methyl]amino}propane-1,3-diol
Uniqueness
2-{[1-(Furan-2-yl)ethyl]amino}propane-1,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-[1-(furan-2-yl)ethylamino]propane-1,3-diol |
InChI |
InChI=1S/C9H15NO3/c1-7(9-3-2-4-13-9)10-8(5-11)6-12/h2-4,7-8,10-12H,5-6H2,1H3 |
InChI Key |
LDFMZBGNKOYLRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CO1)NC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine](/img/structure/B13282938.png)
![2-Methyl-1-{[1-(pyridin-4-yl)ethyl]amino}propan-2-ol](/img/structure/B13282941.png)





![Ethyl[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13282984.png)
![N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13282988.png)


amine](/img/structure/B13282995.png)
![8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13282997.png)
![1-[(5-Chloro-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol](/img/structure/B13283005.png)
